2-(4-cycloheptyl-1-piperazinyl)ethanol
Overview
Description
2-(4-cycloheptyl-1-piperazinyl)ethanol is a useful research compound. Its molecular formula is C13H26N2O and its molecular weight is 226.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.204513457 g/mol and the complexity rating of the compound is 182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Molecular Structure and Vibrational Spectra Analysis
- Quantum Chemical Calculations: Quantum chemical calculations have been conducted to understand the geometries and vibrational wavenumbers of 2-(1-piperazinyl) ethanol. These studies, employing density functional theory, provide insights into the molecular stability, hyperconjugative interactions, and charge delocalization through natural bond orbital (NBO) analysis. Additionally, electronic properties, such as HOMO and LUMO energies, have been explored via time-dependent DFT (R. Mekala, R. Mathammal, M. Sangeetha, 2015).
2. Synthesis and Structural Studies
- Cadmium Salt Synthesis: The compound has been utilized in the synthesis of new cadmium salts. These salts, characterized through elemental analysis, FT-IR and Raman spectroscopy, and X-ray diffraction, highlight the structural versatility and potential applications in coordination chemistry (M. Hakimi et al., 2013).
3. Application in Dual Labelling Techniques
- Dual Labelling of Pharmaceuticals: The compound has been used in dual labelling techniques involving tritium and carbon-14. Such labelling is crucial in tracking the distribution and metabolism of pharmaceutical compounds in research settings (J. Santamaria et al., 1988).
4. Utility in Coordination and Supramolecular Chemistry
- Synthesis of Multidentate Bifunctional Organic Ligands: A variant of this compound, di-N,N′-(2-cyano-2-oximinoacetyl)piperazine, has been synthesized and analyzed for its potential as a versatile building block in coordination and supramolecular chemistry. This includes studies on its solvatochromism and reaction with various metal ions (C. Cheadle et al., 2013).
5. Crystal Structure Elucidation in Pharmaceutical Compounds
- Structural Analysis of Neuroleptic Drugs: The compound's derivatives have been used to elucidate the molecular structure of neuroleptic drugs like aripiprazole. X-ray crystallography reveals insights into the drug’s preferred conformational forms and solvates, critical for understanding its pharmacological behavior (L. Tessler, I. Goldberg, 2006).
Properties
IUPAC Name |
2-(4-cycloheptylpiperazin-1-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c16-12-11-14-7-9-15(10-8-14)13-5-3-1-2-4-6-13/h13,16H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBBQPBDINADFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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